molecular formula C18H30N2OS B105569 Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- CAS No. 16531-34-3

Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-

Cat. No. B105569
CAS RN: 16531-34-3
M. Wt: 322.5 g/mol
InChI Key: MIEHFRALARTVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is not fully understood. However, it has been proposed that it exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.

Biochemical And Physiological Effects

Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the advantages of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- is its potential use as an anticancer agent. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-. One area of interest is its potential use as a therapeutic agent for inflammatory and pain-related conditions. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- can be synthesized by the reaction of 3-diethylaminopropylamine with isobutyl chloroformate, followed by the reaction of the resulting product with 4-mercaptophenylacetic acid. The final product is a white solid with a melting point of 164-166°C.

Scientific Research Applications

Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio- has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

16531-34-3

Product Name

Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-

Molecular Formula

C18H30N2OS

Molecular Weight

322.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-(2-methylpropoxy)benzenecarbothioamide

InChI

InChI=1S/C18H30N2OS/c1-5-20(6-2)13-7-12-19-18(22)16-8-10-17(11-9-16)21-14-15(3)4/h8-11,15H,5-7,12-14H2,1-4H3,(H,19,22)

InChI Key

MIEHFRALARTVMV-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCCN=C(C1=CC=C(C=C1)OCC(C)C)S

SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC(C)C

Canonical SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC(C)C

Other CAS RN

16531-34-3

synonyms

N-[3-(Diethylamino)propyl]-p-isobutoxythiobenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.